molecular formula C7H10N2O B11750251 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-6(7H)-one

1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-6(7H)-one

Cat. No.: B11750251
M. Wt: 138.17 g/mol
InChI Key: MGVBPCYCRIQOIA-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-6(7H)-one is a heterocyclic compound that features a fused ring system consisting of a pyrazine ring and a pyrrole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural similarity to various natural products and pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of N-aminoethylpyrroles with suitable carbonyl compounds, followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-6(7H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced analogs with different degrees of saturation.

Scientific Research Applications

1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-6(7H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery and development, particularly in the search for new therapeutic agents.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroquinoline: Another heterocyclic compound with a similar fused ring system.

    1,2,3,4-Tetrahydroisoquinoline: Shares structural similarities and potential biological activities.

    1,2,3,4-Tetrahydropyridine: A related compound with a different ring structure but similar reactivity.

Uniqueness

1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-6(7H)-one is unique due to its specific ring fusion and the presence of both pyrazine and pyrrole rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

2,3,4,7-tetrahydro-1H-pyrrolo[1,2-a]pyrazin-6-one

InChI

InChI=1S/C7H10N2O/c10-7-2-1-6-5-8-3-4-9(6)7/h1,8H,2-5H2

InChI Key

MGVBPCYCRIQOIA-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=O)CC=C2CN1

Origin of Product

United States

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